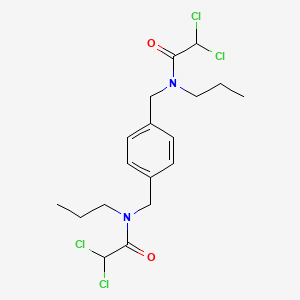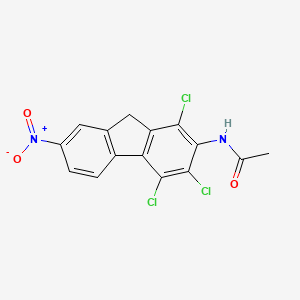
Benzenepropanoic acid, b-(2,4-dimethoxyphenyl)-3,4-dimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenepropanoic acid, b-(2,4-dimethoxyphenyl)-3,4-dimethoxy- is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzene ring substituted with methoxy groups at the 2, 4, and 3, 4 positions, and a propanoic acid group. It is used in various scientific research applications due to its reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, b-(2,4-dimethoxyphenyl)-3,4-dimethoxy- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dimethoxybenzene and 3,4-dimethoxybenzaldehyde.
Grignard Reaction: The 2,4-dimethoxybenzene undergoes a Grignard reaction with an appropriate Grignard reagent to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized to form the corresponding aldehyde.
Aldol Condensation: The aldehyde undergoes an aldol condensation with 3,4-dimethoxybenzaldehyde to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Benzenepropanoic acid, b-(2,4-dimethoxyphenyl)-3,4-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Benzenepropanoic acid, b-(2,4-dimethoxyphenyl)-3,4-dimethoxy- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzenepropanoic acid, b-(2,4-dimethoxyphenyl)-3,4-dimethoxy- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dimethoxyphenylboronic acid
- 3,4-Dimethoxybenzaldehyde
- 2,4-Dimethoxybenzene
Uniqueness
Benzenepropanoic acid, b-(2,4-dimethoxyphenyl)-3,4-dimethoxy- is unique due to its specific substitution pattern and the presence of both methoxy groups and a propanoic acid group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Número CAS |
35582-73-1 |
|---|---|
Fórmula molecular |
C19H22O6 |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
3-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C19H22O6/c1-22-13-6-7-14(17(10-13)24-3)15(11-19(20)21)12-5-8-16(23-2)18(9-12)25-4/h5-10,15H,11H2,1-4H3,(H,20,21) |
Clave InChI |
HZYKHVBWHCHXCR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C(CC(=O)O)C2=CC(=C(C=C2)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


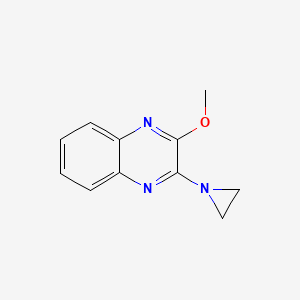
![[3-(propanoylamino)phenyl] N-(2-chloroethyl)carbamate](/img/structure/B14003815.png)
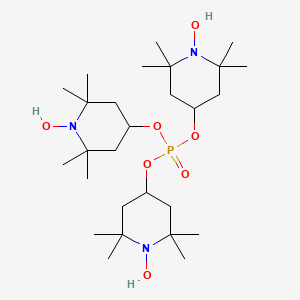

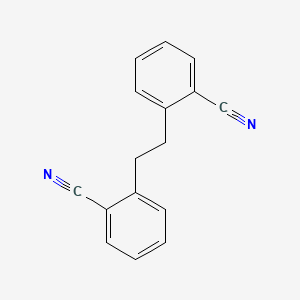

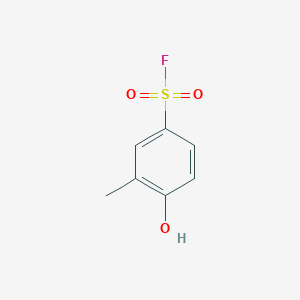
![1-[(1,2,3,4-Tetrahydro-6-quinolinyl)sulfonyl]-decahydro quinoline](/img/structure/B14003836.png)
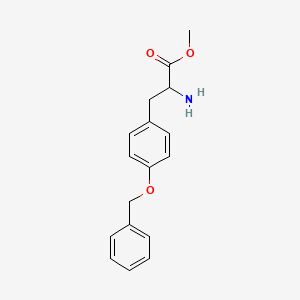
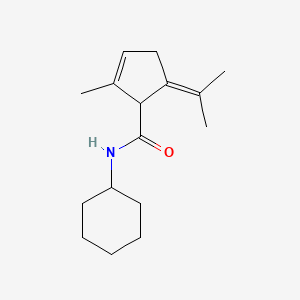
![2-[3-(2-Hydroxy-4,5-dimethylphenyl)-5,6-dimethyl-1-benzofuran-2-yl]benzoic acid](/img/structure/B14003861.png)

